8,10-dichloro-6-methyl-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
Overview
Description
8,10-dichloro-6-methyl-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a useful research compound. Its molecular formula is C28H21Cl2NO2 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.0949343 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Benzoxazine Chemistry and Derivative Synthesis
The compound , while not directly mentioned in available research, is related to the broader field of benzoxazine chemistry. Benzoxazines are a class of heterocyclic compounds with versatile applications due to their thermal and chemical properties. For example, benzoxazines are used in the synthesis of high-performance thermosetting resins, which exhibit significant flame retardancy and thermal stability. These resins are prepared through reactions involving benzoxazine derivatives and other compounds, such as diphenolic acid, to lower the temperature required for curing and enhance material properties (Zúñiga et al., 2012). Furthermore, aromatic diamine-based benzoxazines have been synthesized for creating thermosets with improved thermal properties compared to traditional materials (Lin et al., 2008).
Applications in Material Science
Benzoxazine derivatives also show promise in material science, especially in developing new herbicides with strong peroxidizing herbicidal activity against various plant species. The synthesis of these derivatives explores structure-activity relationships to optimize herbicidal efficacy (Sumida et al., 1995). Additionally, the synthesis of novel diphenyl ether derivatives, including benzoxazine compounds, contributes to the creation of materials with potential applications in agriculture and beyond.
Antimicrobial and Biological Activities
Compounds related to benzoxazines have been investigated for their antimicrobial activities. For instance, new 1,2,4-triazole derivatives, a class closely related to benzoxazines, demonstrate good or moderate activities against various microorganisms, suggesting potential applications in medical and health sciences (Bektaş et al., 2010). Similarly, 5,7-dichloro-1,3-benzoxazole derivatives, which share a structural resemblance to the compound , have shown notable antimicrobial and cytotoxic activities, further highlighting the medicinal potential of benzoxazine derivatives (Jayanna et al., 2013).
Properties
IUPAC Name |
8,10-dichloro-6-methyl-13,13-diphenyl-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl2NO2/c1-18-31-25-15-9-8-14-23(25)28(19-10-4-2-5-11-19,20-12-6-3-7-13-20)33-27(31)22-16-21(29)17-24(30)26(22)32-18/h2-18,27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQRBOHMVAARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N2C(C3=C(O1)C(=CC(=C3)Cl)Cl)OC(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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